Bradykinin, phe(8)-psi-CH2NH-arg(9)-

Vue d'ensemble

Description

Bradykinin, phe(8)-psi-CH2NH-arg(9)- is a synthetic analogue of bradykinin, a potent vasoactive peptide involved in various physiological processes such as vasodilation, inflammation, and pain mediation. This compound is specifically designed to mimic the structure and function of natural bradykinin, with modifications at the phenylalanine (phe) and arginine (arg) residues to enhance its stability and activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of bradykinin, phe(8)-psi-CH2NH-arg(9)- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. The psi-CH2NH modification is introduced during the coupling of the phenylalanine and arginine residues. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of bradykinin, phe(8)-psi-CH2NH-arg(9)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and large-scale HPLC systems are employed to ensure high yield and purity. The process is optimized for cost-effectiveness and scalability, making it feasible for commercial applications.

Analyse Des Réactions Chimiques

Types of Reactions

Bradykinin, phe(8)-psi-CH2NH-arg(9)- undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogues with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under reducing conditions.

Substitution: Standard peptide coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Various peptide analogues with modified amino acid sequences.

Applications De Recherche Scientifique

Bradykinin, phe(8)-psi-CH2NH-arg(9)- has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling pathways and receptor interactions.

Medicine: Explored for its potential therapeutic effects in conditions such as inflammation, pain, and cardiovascular diseases.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mécanisme D'action

The mechanism of action of bradykinin, phe(8)-psi-CH2NH-arg(9)- involves binding to bradykinin receptors, primarily the B2 receptor, which is a G protein-coupled receptor. Upon binding, it activates downstream signaling pathways, including the phospholipase C (PLC) pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers result in the release of calcium ions and activation of protein kinase C (PKC), ultimately causing vasodilation and other physiological effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

Lysyl-bradykinin (Lys-BK): A similar peptide with an additional lysine residue at the N-terminus.

Des-Arg(9)-bradykinin: A bradykinin analogue lacking the C-terminal arginine residue.

Methionyl-lysyl-bradykinin: Another analogue with a methionine residue at the N-terminus.

Uniqueness

Bradykinin, phe(8)-psi-CH2NH-arg(9)- is unique due to its specific modifications at the phenylalanine and arginine residues, which enhance its stability and activity compared to natural bradykinin and other analogues. These modifications make it a valuable tool for studying bradykinin-related pathways and developing therapeutic agents .

Activité Biologique

Bradykinin is a potent peptide that plays a significant role in various physiological processes, primarily through its action on bradykinin receptors (B1 and B2). The compound Bradykinin, phe(8)-psi-CH2NH-arg(9)- is a modified analog of bradykinin designed to enhance its biological activity and stability. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and potential therapeutic applications.

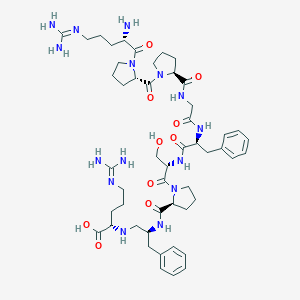

Structure and Synthesis

The structure of Bradykinin, phe(8)-psi-CH2NH-arg(9)- features a unique psi(CH2NH) bond between the phenylalanine (Phe) at position 8 and arginine (Arg) at position 9. This modification enhances the compound's resistance to enzymatic degradation, making it a more potent and longer-lasting analog compared to natural bradykinin. The synthesis typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and modifications .

Bradykinin exerts its effects primarily through binding to the B2 receptor (B2R), a G protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways that lead to the production of secondary messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3). These messengers are crucial for mediating various physiological responses, including:

- Vasodilation : Bradykinin induces relaxation of vascular smooth muscle, leading to decreased blood pressure.

- Increased Vascular Permeability : It enhances the permeability of blood vessels, facilitating fluid movement into tissues.

- Pain Sensation : Bradykinin is involved in nociceptive signaling pathways, contributing to pain perception.

The modified compound Bradykinin, phe(8)-psi-CH2NH-arg(9)- has been shown to be a selective B2 receptor agonist that is resistant to cleavage by carboxypeptidases, resulting in a five-fold increase in potency and prolonged action compared to natural bradykinin .

In Vitro Studies

Recent studies have demonstrated the efficacy of Bradykinin, phe(8)-psi-CH2NH-arg(9)- in various cell lines expressing B1R and B2R. For instance:

- In T-REx cell lines expressing B2R, this compound exhibited strong agonistic activity, significantly enhancing intracellular IP1 levels compared to natural bradykinin.

- In contrast, when tested against B1R cell lines, it showed minimal activity, highlighting its selectivity for B2R .

Case Studies

A notable case study investigated the modulation of cardiac vagal tone by this compound. The study found that administration led to significant changes in heart rate variability metrics, indicating an influence on autonomic regulation mediated through bradykinin signaling pathways .

Comparative Analysis with Other Bradykinin Analogues

| Compound Name | Receptor Selectivity | Potency (relative to Bradykinin) | Stability |

|---|---|---|---|

| Bradykinin | B1R & B2R | 1x | Low |

| Bradykinin, phe(8)-psi-CH2NH-arg(9)- | Selective for B2R | 5x | High |

| Des-Arg9-Bradykinin | Selective for B1R | 0.5x | Moderate |

This table illustrates how Bradykinin, phe(8)-psi-CH2NH-arg(9)- compares favorably against other analogs in terms of potency and stability.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H75N15O10/c51-34(16-7-21-56-49(52)53)45(71)65-25-11-20-40(65)47(73)64-24-9-18-38(64)43(69)59-29-41(67)61-36(27-32-14-5-2-6-15-32)42(68)62-37(30-66)46(72)63-23-10-19-39(63)44(70)60-33(26-31-12-3-1-4-13-31)28-58-35(48(74)75)17-8-22-57-50(54)55/h1-6,12-15,33-40,58,66H,7-11,16-30,51H2,(H,59,69)(H,60,70)(H,61,67)(H,62,68)(H,74,75)(H4,52,53,56)(H4,54,55,57)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJBISGEHGXKBF-TZPCGENMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)CNC(CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)CN[C@@H](CCCN=C(N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H75N15O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60152019 | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1046.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118122-39-7 | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118122397 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bradykinin, phe(8)-psi-CH2NH-arg(9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60152019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.